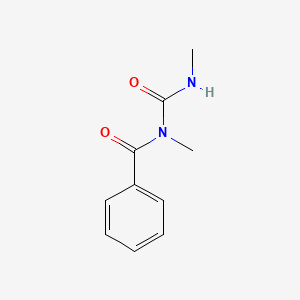![molecular formula C22H17BrFN3O3S B11998921 [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 767307-86-8](/img/structure/B11998921.png)
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fascinating member of the chemical world. Its systematic name is [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate . Let’s break it down:
Structure: It consists of a 3-bromobenzoate core with a substituted phenyl group attached via a hydrazone linkage. The presence of the carbamothioylhydrazinylidene moiety adds an intriguing twist to its reactivity.
準備方法
Synthetic Routes::
Hydrazone Formation: Start by reacting 4-fluorobenzoyl chloride with hydrazine to form the hydrazone intermediate. Then, treat this intermediate with 3-bromobenzoic acid in the presence of a base (such as triethylamine) to yield the target compound.
Direct Condensation: Alternatively, you can directly condense 4-fluorobenzoyl hydrazine with 3-bromobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production:: The industrial synthesis typically involves the second method due to its simplicity and efficiency.
化学反応の分析
Reactivity: This compound undergoes various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common outcomes include benzoic acids, alcohols, and substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals.
作用機序
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its unique structure.
- Further research is needed to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds: Other hydrazone derivatives, such as [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate.
Uniqueness: Its combination of a hydrazone linkage, fluorine substitution, and bromine substitution sets it apart.
特性
| 767307-86-8 | |
分子式 |
C22H17BrFN3O3S |
分子量 |
502.4 g/mol |
IUPAC名 |
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H17BrFN3O3S/c1-29-20-11-14(13-25-27-22(31)26-18-8-6-17(24)7-9-18)5-10-19(20)30-21(28)15-3-2-4-16(23)12-15/h2-13H,1H3,(H2,26,27,31)/b25-13+ |
InChIキー |
OWOKTPCUASTHJL-DHRITJCHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




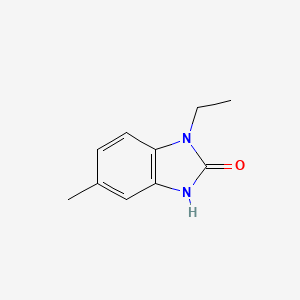
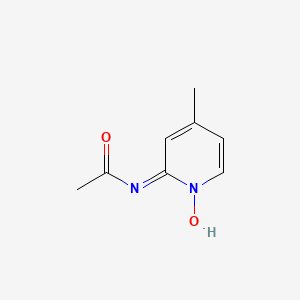
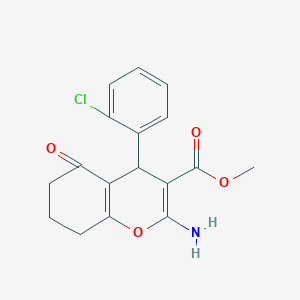
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
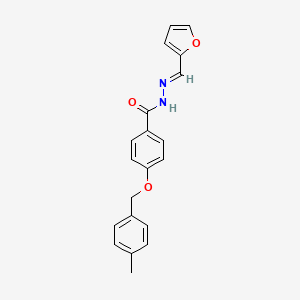


![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
